molecular formula C14H10N2O7S2 B2589086 (Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid CAS No. 615282-34-3

(Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Cat. No.: B2589086
CAS No.: 615282-34-3
M. Wt: 382.36
InChI Key: XLKGZHKQYGJEQY-YHYXMXQVSA-N
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Description

(Z)-2-(5-(3-Nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a specialist chemical belonging to the 5-ene-rhodanine class of heterocyclic compounds, which are recognized as a privileged scaffold in modern medicinal chemistry . This compound is synthesized via a Knoevenagel condensation reaction, a well-established method for introducing diverse substituents at the C5 position of the thiazolidinone core, which is a critical strategy for optimizing biological activity and tuning molecular properties . The structure features a Z-configured exocyclic double bond, a succinic acid moiety at the N3 position, and a 3-nitrobenzylidene group, making it a compound of significant interest for hit-to-lead optimization campaigns in drug discovery . Rhodanine-based carboxylic acids, particularly those with substituents at the N3 position, have demonstrated a wide range of pharmacological profiles. A prominent application is as potent and selective inhibitors of the aldose reductase (ALR2) enzyme, a target for managing diabetic complications . The presence of the carboxylic acid group is a key pharmacophoric feature that enhances binding affinity and can improve selectivity, as evidenced by related compounds showing over five times the potency of the drug epalrestat in enzymatic assays . Molecular docking studies of analogous structures suggest that such inhibitors form crucial interactions with amino acid residues like His110, Trp111, and Tyr48 within the aldose reductase active site . Beyond aldose reductase inhibition, 5-ene-4-thiazolidinones are extensively investigated for their anticancer and antimicrobial potential. Structurally similar compounds have shown significant activity against human breast cancer cell lines (MCF-7 and BT-474) and various bacterial and fungal strains, underscoring the versatility of this chemical scaffold . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O7S2/c17-11(18)6-9(13(20)21)15-12(19)10(25-14(15)24)5-7-2-1-3-8(4-7)16(22)23/h1-5,9H,6H2,(H,17,18)(H,20,21)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKGZHKQYGJEQY-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid typically involves a multi-step process. One common method starts with the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form the intermediate 3-nitrobenzylidene thiosemicarbazone. This intermediate is then cyclized with maleic anhydride under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1.1. Knoevenagel Condensation

The core thiazolidinone scaffold is synthesized via Knoevenagel condensation between 2-thioxothiazolidin-4-one (rhodanine) and 3-nitrobenzaldehyde. This reaction typically employs:

  • Base : Sodium acetate in acetic acid under reflux (2–4 h) or potassium carbonate in water under ultrasound irradiation (1–4 min) .

  • Solvent : Acetic acid (conventional method) or water (green chemistry approach) .

  • Yield : Up to 99% under optimized ultrasound conditions .

Example Reaction Conditions :

MethodBaseSolventTimeYield (%)
ConventionalSodium acetateAcetic acid2 h72–85
UltrasoundPotassium carbonateWater4 min95–99

1.2. Functionalization with Succinic Acid

The succinic acid moiety is introduced via nucleophilic substitution at the 3-position of the thiazolidinone ring:

  • Reagents : Succinic acid derivatives (e.g., anhydrides or activated esters) react with the thioxo group in the presence of a base .

  • Conditions : Potassium carbonate in water at room temperature (30–60 min) .

  • Mechanism : Deprotonation of the thiazolidinone’s NH group enables nucleophilic attack on the succinic acid derivative .

2.1. Thioxo Group (C=S)

  • Alkylation : Reacts with iodomethane in water/triethylamine to form methylthio derivatives (e.g., conversion of 3 to 4 in ).

  • Oxidation : Susceptible to oxidation to sulfonic acid derivatives under strong oxidizing agents (not directly reported but inferred from analogous systems).

2.2. Nitro Group (NO₂)

  • Reduction : Potential reduction to an amine (-NH₂) using catalysts like Pd/C or Fe/HCl, though this has not been explicitly documented for this compound .

  • Electrophilic Substitution : The nitro group directs further substitution at the meta position of the benzylidene ring .

2.3. Carboxylic Acid (-COOH)

  • Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylates .

  • Esterification : Forms esters with alcohols under acid catalysis, useful for prodrug development .

Biological Interactions

While not strictly chemical reactions, the compound’s interactions in biological systems are noteworthy:

  • Anticancer Activity : The nitrobenzylidene-thiazolidinone scaffold inhibits cancer cell proliferation via thioredoxin reductase inhibition .

  • Chelation : The thioxo and carboxylate groups may chelate metal ions (e.g., Fe³⁺, Cu²⁺), altering bioavailability .

Stability and Degradation

  • Thermal Stability : Decomposes above 190°C (based on melting points of analogs) .

  • Photodegradation : The nitro group may facilitate UV-induced degradation, forming nitroso intermediates .

Comparative Reaction Data

The table below summarizes key reactions for analogous compounds:

Reaction TypeReagents/ConditionsProduct ApplicationCitation
Knoevenagel condensation3-Nitrobenzaldehyde, rhodanine, NaOAcCore scaffold synthesis
SuccinylationSuccinic anhydride, K₂CO₃, H₂OBioactive derivative
MethylationCH₃I, Et₃N, H₂OThioether analogs

Key Research Findings

  • Green Synthesis : Ultrasound irradiation reduces reaction time from hours to minutes while improving yields .

  • Structure-Activity Relationship (SAR) :

    • The nitro group enhances electron-withdrawing effects, stabilizing the benzylidene-thiazolidinone conjugate system .

    • Succinic acid improves solubility and binding to enzymatic pockets .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid typically involves a multi-step process, including the Knoevenagel condensation reaction. The initial stages often include the formation of thiazolidinone derivatives, which are then modified to introduce the nitrobenzylidene group. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compounds.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives of thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and gastric cancer cells. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through modulation of mitochondrial membrane potential and activation of caspase pathways .

Table 1: Cytotoxicity Data of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Les-3331MCF-75.02Apoptosis induction
Les-3331MDA-MB-23115.24Caspase activation
EtoposideMCF-7>50Topoisomerase inhibition

Antimicrobial Activity

In addition to anticancer properties, thiazolidinone derivatives have been evaluated for their antimicrobial activities. Studies indicate that these compounds demonstrate effective antifungal and antibacterial properties, making them candidates for further development in treating infections .

Table 2: Antimicrobial Efficacy of Thiazolidinone Derivatives

CompoundMicroorganismActivity Level
Les-3331Candida albicansModerate
Les-3331Staphylococcus aureusHigh

Mechanistic Insights

The anticancer mechanisms attributed to this compound involve several pathways:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased caspase activity.
  • Cell Cycle Arrest : It may cause cell cycle arrest in specific phases, preventing cancer cell proliferation.
  • Autophagy Modulation : The compound has been shown to influence autophagic processes, with reductions in autophagy markers like LC3A observed in treated cell lines .

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazolidinone derivatives similar to this compound:

Case Study 1: Anti-Breast Cancer Activity

A study focused on the derivative Les-3331 demonstrated potent cytotoxicity against breast cancer cell lines with an IC50 value significantly lower than that of traditional chemotherapeutics like etoposide . This suggests a promising avenue for developing more effective cancer therapies.

Case Study 2: Antifungal Properties

Another investigation revealed that thiazolidinone derivatives exhibited superior antifungal activity compared to established antifungal agents like bifonazole and ketoconazole, indicating their potential as new treatments for fungal infections .

Mechanism of Action

The mechanism of action of (Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioxothiazolidinone core may also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among analogues include:

  • Benzylidene substituents : Position and nature of substituents (e.g., nitro, methoxy, halogen).
  • Acid moieties: Succinic, acetic, or substituted amino acids.

Table 1: Structural and Functional Comparison of Analogues

Compound Name Benzylidene Substituent Acid Moiety Biological Activity Reference
Target Compound 3-Nitrobenzylidene Succinic acid Not explicitly reported
(Z)-2k () 2-Chloro-3-(4-nitrophenyl)propenylidene Succinic acid Anticancer (LCMS m/z 442.8/444.7)
Compound 4c () Substituted-phenylfuran-2-yl 4-Methylpentanoic acid Antibacterial (MIC = 2 µg/mL)
(Z)-3 () 3-Fluorobenzylidene Substituted amino acid Anticancer synthesis
compound 4-Methoxybenzylidene Acetic acid Physicochemical data only

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight Melting Point (°C) Predicted pKa Reference
Target Compound 407.39 Not reported ~3.6*
compound 309.36 210–214 3.62
(Z)-2k () 442.8 220–222 -
Epalrestat analogue () 319.39 Not reported -

*Predicted based on structural similarity to .

Structure-Activity Relationships (SAR)

  • Nitro Groups : Enhance antibacterial and anticancer activity through electron-withdrawing effects .
  • Acid Moieties : Succinic acid (vs. acetic acid) may improve solubility and binding affinity .
  • Stereochemistry : D/L-configurations () influence enantiomeric excess (e.g., 75–85% ee) and bioactivity .

Biological Activity

(Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a compound that belongs to the class of thiazolidinones, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure

The compound's structure can be represented as follows:

C13H10N2O5S2\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{5}\text{S}_{2}

This structure features a thiazolidinone core with a nitrobenzylidene substituent, which is critical for its biological activity.

Biological Activity Overview

Thiazolidinones, including the compound , have demonstrated a wide range of biological activities:

  • Anticancer Activity : Research has shown that thiazolidinone derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds similar to this compound have induced apoptosis in leukemia and solid tumor cell lines at micromolar concentrations .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Thiazolidinone derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as new antimicrobial agents .
  • Anti-inflammatory Properties : Some studies suggest that thiazolidinones can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Anticancer Activity

A series of studies have evaluated the anticancer potential of thiazolidinone derivatives:

  • Case Study 1 : In vitro studies demonstrated that derivatives similar to this compound inhibited the growth of several cancer cell lines, including leukemia (MOLT-4), colon cancer (SW-620), and breast cancer (MCF-7). The mean GI50 values ranged from 1.57 to 13.3 μM across different cell lines .
CompoundCell LineGI50 (μM)TGI (μM)LC50 (μM)
2fMOLT-41.5713.365.0
2hSW-6201.5713.365.0

Antimicrobial Activity

The antimicrobial efficacy of thiazolidinones has been documented in several studies:

  • Case Study 2 : A study reported that synthesized thiazolidinone compounds exhibited significant antibacterial activity against multiple strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess their effectiveness .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20

The mechanism underlying the biological activities of thiazolidinones typically involves the induction of apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction. Additionally, their antimicrobial action may be attributed to disruption of bacterial cell wall synthesis and interference with metabolic processes.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (Z)-2-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid to maximize yield?

  • Methodological Answer : The synthesis typically involves a Knoevenagel condensation between 3-nitrobenzaldehyde and a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidine-3-yl-succinic acid) in acetic acid under reflux. Key parameters include:

  • Catalyst : Anhydrous sodium acetate (1:1 molar ratio to aldehyde) .
  • Reaction Time : 2–3 hours, monitored via TLC for intermediate formation .
  • Purification : Recrystallization from acetic acid or acetic acid-DMF mixtures improves purity .
  • Yield optimization (80–92%) is achieved by microwave-assisted synthesis, reducing reaction time by 50% compared to conventional heating .

Q. Which spectroscopic techniques are critical for confirming the Z-isomer configuration of this compound?

  • Methodological Answer :

  • 1H NMR : The Z-configuration is confirmed by a downfield singlet (δ 7.8–8.2 ppm) for the benzylidene proton and coupling patterns consistent with restricted rotation .
  • IR Spectroscopy : Stretching bands at ~1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 1520 cm⁻¹ (NO₂) validate functional groups .
  • Melting Point : Sharp melting points (e.g., 226–228°C) corroborate crystallinity and purity .

Q. How can solubility challenges be addressed for in vitro biological assays?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions, with dilution in PBS or cell culture media (≤1% DMSO final concentration) to avoid cytotoxicity .
  • Surfactants : Polysorbate-80 (0.1% w/v) enhances aqueous solubility for hydrophobic thiazolidinones .
  • pH Adjustment : The succinic acid moiety allows salt formation at neutral pH (e.g., sodium salt) for improved solubility .

Advanced Research Questions

Q. What mechanistic insights explain the Z-isomer dominance in this compound’s synthesis?

  • Methodological Answer : The Z-isomer forms preferentially due to steric hindrance between the 3-nitrobenzylidene group and the thiazolidinone ring, as shown by DFT calculations. Kinetic control under reflux favors the Z-configuration, while prolonged heating may promote E-isomer formation via retro-Knoevenagel reactions . To isolate the Z-isomer:

  • Quenching : Rapid cooling post-reaction prevents isomerization .
  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) to separate isomers .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anticancer activity?

  • Methodological Answer :

  • Core Modifications : Replace the 3-nitro group with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and DNA intercalation .
  • Side Chain Variation : Substitute succinic acid with malonic acid to improve cellular uptake, as shown in cytotoxicity assays against HeLa cells (IC₅₀ reduction from 12 μM to 6.5 μM) .
  • Biological Testing : Use MTT assays and flow cytometry to correlate substituent effects with apoptosis induction .

Q. What strategies resolve contradictory data on this compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Discrepancies arise from solvent polarity and base strength. For example:

  • In DMF/K₂CO₃ : The thioxo group undergoes alkylation at sulfur, forming 2-alkylthio derivatives .
  • In AcOH/NaOAc : The succinic acid moiety participates in esterification, leaving the thioxo group intact .
  • Validation : Use LC-MS to track reaction pathways and HRMS to confirm products .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to tubulin (PDB ID: 1SA0) or topoisomerase II (PDB ID: 3QX3). Focus on hydrogen bonds between the nitro group and Lys352 (tubulin) .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of the ligand-protein complex in aqueous environments .
  • QSAR : Develop models using descriptors like logP and polar surface area to predict bioavailability .

Experimental Design & Data Analysis

Q. What in vivo experimental designs are suitable for evaluating this compound’s toxicity and efficacy?

  • Methodological Answer :

  • Animal Models : Use xenograft mice (e.g., HCT-116 colorectal cancer) with 10–15 mg/kg dosing (IP, q3d) .
  • Endpoint Metrics : Tumor volume reduction, serum ALT/AST levels (liver toxicity), and histopathology .
  • Controls : Include vehicle (DMSO/PBS) and cisplatin (positive control) .

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer :

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO deshields aromatic protons by ~0.3 ppm .
  • Dynamic Effects : Variable-temperature NMR (25–60°C) detects conformational changes in the succinic acid side chain .
  • Cross-Validation : Combine with HRMS and elemental analysis to confirm molecular formula .

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